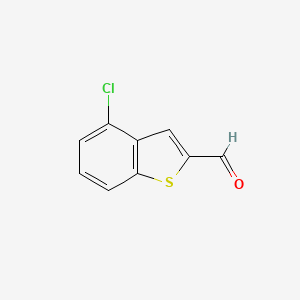

4-Chloro-1-benzothiophene-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-1-benzothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClOS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKSTUZQSQFGOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(S2)C=O)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-1-benzothiophene-2-carbaldehyde

Introduction: The Strategic Importance of 4-Chloro-1-benzothiophene-2-carbaldehyde

In the landscape of modern medicinal chemistry and drug development, the benzothiophene scaffold is a privileged heterocyclic structure, foundational to a multitude of pharmacologically active agents. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Within this valuable class of compounds, This compound serves as a particularly crucial synthetic intermediate. Its unique substitution pattern—a chlorine atom on the benzene ring and a reactive carbaldehyde group on the thiophene ring—provides a versatile platform for the construction of complex molecular architectures.

Notably, this intermediate is a key building block in the synthesis of important therapeutic agents, such as the atypical antipsychotic drug Brexpiprazole, which is used in the treatment of schizophrenia and major depressive disorder.[1][2] The precise arrangement of its functional groups allows for selective and predictable transformations, making it an indispensable component for researchers and pharmaceutical manufacturers aiming to develop novel chemical entities with high efficacy and purity.[1]

This guide provides a comprehensive, technically-grounded overview of a reliable and efficient two-step synthetic pathway to this compound, designed for practical application by researchers and drug development professionals. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and illustrate key transformations with mechanistic diagrams.

Overall Synthetic Workflow

The synthesis is logically approached in two primary stages: first, the construction of the chlorinated benzothiophene core, followed by the selective introduction of the aldehyde function at the C-2 position. This strategy ensures high yields and facilitates purification at each stage.

Caption: High-level overview of the two-part synthesis strategy.

Part A: Synthesis of the 4-Chloro-1-benzothiophene Scaffold

The initial and most critical step is the construction of the 4-chloro-1-benzothiophene core. While numerous methods exist for benzothiophene synthesis, a robust approach involves the electrophilic cyclization of a suitably substituted precursor derived from 2-chlorothiophenol.[3][4] This method provides good regiochemical control, ensuring the chlorine atom is correctly positioned at the C-4 position.

Mechanistic Rationale

The synthesis begins with the S-alkylation of 2-chlorothiophenol with a masked aldehyde equivalent, such as 2-bromo-1,1-diethoxyethane. This forms a thioether intermediate. The subsequent cyclization is an intramolecular electrophilic substitution reaction. A strong acid catalyst, such as polyphosphoric acid (PPA), protonates one of the ethoxy groups of the acetal, leading to its elimination as ethanol and the in-situ formation of a highly electrophilic oxonium ion. This electrophile is then attacked by the electron-rich aromatic ring, followed by dehydration and aromatization to yield the stable benzothiophene ring system.

Caption: Key mechanistic stages of the benzothiophene ring formation.

Detailed Experimental Protocol: Synthesis of 4-Chloro-1-benzothiophene

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 2-Chlorothiophenol | 144.62 | 7.23 g | 50.0 | Starting Material |

| 2-Bromo-1,1-diethoxyethane | 197.07 | 10.84 g | 55.0 | Alkylating Agent |

| Potassium Carbonate (K₂CO₃) | 138.21 | 10.37 g | 75.0 | Base |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - | Solvent |

| Polyphosphoric Acid (PPA) | - | 50 g | - | Catalyst/Dehydrating Agent |

| Toluene | 92.14 | 150 mL | - | Solvent |

Step-by-Step Procedure:

-

S-Alkylation: To a 250 mL round-bottomed flask equipped with a magnetic stirrer, add 2-chlorothiophenol (50.0 mmol), potassium carbonate (75.0 mmol), and DMF (100 mL).

-

Stir the suspension and add 2-bromo-1,1-diethoxyethane (55.0 mmol) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude thioether intermediate.

-

Cyclization: Place polyphosphoric acid (50 g) in a 250 mL three-necked flask fitted with a mechanical stirrer and a thermometer. Heat the PPA to 80 °C.

-

Dissolve the crude thioether from the previous step in toluene (50 mL) and add it dropwise to the hot PPA over 30 minutes, maintaining the internal temperature between 80-90 °C.

-

After the addition is complete, increase the temperature to 110-120 °C and stir vigorously for 3-4 hours.

-

Work-up and Purification: Carefully pour the hot reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

Separate the organic (toluene) layer. Extract the aqueous layer with additional toluene (2 x 75 mL).

-

Combine all organic layers and wash sequentially with water (100 mL), 1 M sodium hydroxide solution (100 mL), and finally brine (100 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

-

The resulting crude product can be purified by vacuum distillation or column chromatography (silica gel, eluting with hexanes) to yield 4-chloro-1-benzothiophene as a clear oil or a low-melting solid.[2]

Part B: C-2 Formylation via the Vilsmeier-Haack Reaction

With the 4-chloro-1-benzothiophene scaffold in hand, the next step is the introduction of the carbaldehyde group. The Vilsmeier-Haack reaction is the premier choice for this transformation.[5] It is a mild and highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. For benzothiophene, the reaction proceeds with high regioselectivity at the C-2 position due to the stabilizing effect of the adjacent sulfur atom on the cationic intermediate (sigma complex).

Mechanistic Rationale: Formation and Reaction of the Vilsmeier Reagent

The reaction proceeds in two main phases. First, N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent .[6][7] This reagent is the active formylating agent.

In the second phase, the electron-rich π-system of the benzothiophene ring attacks the electrophilic carbon of the Vilsmeier reagent.[8][9] This electrophilic aromatic substitution occurs preferentially at the C-2 position. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Detailed Experimental Protocol: Synthesis of this compound

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 4-Chloro-1-benzothiophene | 168.64 | 5.06 g | 30.0 | Substrate |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 3.0 mL (5.0 g) | 32.6 | Reagent |

| N,N-Dimethylformamide (DMF) | 73.09 | 25 mL | - | Reagent/Solvent |

| Dichloromethane (DCM) | 84.93 | 50 mL | - | Solvent |

| Sodium Acetate (NaOAc) | 82.03 | 15 g | 183 | Quenching Agent |

Step-by-Step Procedure:

-

Vilsmeier Reagent Preparation: In a 100 mL three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (25 mL) to 0 °C using an ice bath.

-

Add phosphorus oxychloride (3.0 mL, 32.6 mmol) dropwise to the cold DMF over 15-20 minutes with constant stirring. Ensure the temperature is maintained below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

-

Formylation: Dissolve 4-chloro-1-benzothiophene (30.0 mmol) in dichloromethane (50 mL).

-

Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 8-12 hours or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Purification: Cool the reaction mixture back to 0 °C in an ice bath.

-

Prepare a solution of sodium acetate (15 g) in 100 mL of water and add it slowly and carefully to the reaction mixture to hydrolyze the intermediate and neutralize the acid.[8]

-

Stir the resulting mixture vigorously for 1 hour.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 75 mL) and then with brine (75 mL).[10]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product, a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.[11]

Characterization and Safety

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the presence of the aldehyde proton (typically δ 9-10 ppm) and the aromatic protons with their characteristic splitting patterns.

-

¹³C NMR: To verify the presence of the carbonyl carbon (typically δ 180-190 ppm) and the correct number of aromatic carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight (C₉H₅ClOS, MW: 196.65 g/mol ).

-

Melting Point: To assess the purity of the final crystalline product.

Critical Safety Precautions

-

Phosphorus Oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles). All additions should be performed slowly and with cooling.

-

2-Chlorothiophenol: is toxic and has a strong, unpleasant odor. Handle exclusively in a fume hood.

-

Polyphosphoric Acid (PPA): is corrosive. Quenching the hot PPA mixture with ice must be done cautiously and with vigorous stirring to manage the exothermic reaction.

Conclusion

The two-step synthesis outlined in this guide, beginning with the cyclization to form the 4-chloro-1-benzothiophene core followed by a Vilsmeier-Haack formylation, represents a logical, efficient, and scalable route to this compound. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can reliably produce this valuable intermediate, paving the way for further exploration in drug discovery and materials science.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 4-Chloro-1-Benzothiophene in Modern Pharmaceutical Synthesis. Available from: [Link]

-

Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Available from: [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

-

Autechaux, S. Exploring 4-Chloro-1-Benzothiophene: Properties and Applications. Available from: [Link]

-

Wang, L. et al. A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Green Chemistry. Available from: [Link]

-

Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

-

NRO CREACTION. Vilsmeier-Haack Reaction. YouTube. Available from: [Link]

-

Yoshida, H. et al. One-step synthesis of benzo[ b ]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science. 2020. DOI: 10.1039/D0SC04450D. Available from: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

Alikhani, Z. et al. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. PMC, NIH. Available from: [Link]

-

Walter, C. A. et al. A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. PubMed Central. Available from: [Link]

-

Organic Chemistry Portal. Benzothiophene synthesis. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Potential: Exploring the Properties and Applications of 4-Chloro-1-Benzothiophene. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Available from: [Link]

-

Mancuso, R. & Gabriele, B. Benzo[b]thiophene-2-carbaldehyde. MDPI. Available from: [Link]

-

Bou-Gerges, A. et al. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC, NIH. Available from: [Link]

- Google Patents. US6437144B2 - Methods for the preparation of 4-hydroxy benzothiophene.

-

Bouling Chemical Co., Limited. 4-Chloro-1-Benzothiophene-2-Carboxylate Supplier China. Available from: [Link]

-

ResearchGate. (PDF) Benzo[b]thiophene-2-carbaldehyde. Available from: [Link]

-

Organic Syntheses. 2-thenaldehyde. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzothiophene synthesis [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Chloro-1-benzothiophene-2-carbaldehyde: A Predictive and Comparative Technical Guide

Introduction

4-Chloro-1-benzothiophene-2-carbaldehyde is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural elucidation is paramount for understanding its reactivity, properties, and potential biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of such molecules.

Spectroscopic Data of the Reference Compound: Benzo[b]thiophene-2-carbaldehyde

To establish a baseline for our predictive analysis, the experimental spectroscopic data for the parent compound, benzo[b]thiophene-2-carbaldehyde, is presented below.[1][2]

| Spectroscopic Technique | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ 10.08 (s, 1H, CHO), 7.99 (s, 1H, H3), 7.95–7.84 (m, 2H, Ar-H), 7.54–7.38 (m, 2H, Ar-H) |

| ¹³C NMR (75 MHz, CDCl₃) | δ 184.1 (CHO), 143.9, 143.1, 138.9, 133.7, 128.1, 126.3, 125.4, 123.4 |

| IR (film, cm⁻¹) | 2826 (w, C-H aldehyde), 1672 (s, C=O), 1593 (w), 1518 (m), 1432 (w), 1256 (w), 1225 (m), 1137 (m), 868 (w), 841 (w), 749 (m), 726 (m) |

| Mass Spec (GC-MS, m/z) | 162 [M⁺] (100%), 161 [M-H]⁺ (99%), 134 [M-CO]⁺ (24%), 133 [M-CHO]⁺ (32%), 89 (50%) |

Predicted Spectroscopic Data for this compound

The introduction of a chlorine atom at the 4-position of the benzothiophene ring is expected to induce significant changes in the spectroscopic signatures of the molecule. The following sections provide a detailed prediction of these changes.

¹H NMR Spectroscopy: A Predictive Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aldehyde proton and the aromatic protons.

-

Aldehyde Proton (CHO): This proton is anticipated to appear as a singlet, similar to the parent compound, in the region of δ 9.9-10.2 ppm . The electronic effect of the chlorine atom is relatively distant and should have a minimal impact on the chemical shift of this proton.

-

Thiophene Proton (H3): The proton at the 3-position is expected to be a singlet and its chemical shift will be influenced by the through-space and electronic effects of the adjacent aldehyde group. A chemical shift in the range of δ 7.8-8.1 ppm is predicted.

-

Benzene Ring Protons (H5, H6, H7): The chlorine atom at the 4-position will significantly influence the chemical shifts and coupling patterns of the protons on the benzene ring.

-

H5: This proton is ortho to the chlorine atom and is expected to be deshielded, appearing as a doublet in the range of δ 7.8-8.0 ppm .

-

H6: This proton will be a triplet (or more accurately, a doublet of doublets) due to coupling with H5 and H7, with an expected chemical shift around δ 7.3-7.5 ppm .

-

H7: This proton is expected to appear as a doublet in the range of δ 7.4-7.6 ppm .

-

¹³C NMR Spectroscopy: A Predictive Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon framework. The predicted chemical shifts are based on the data for benzo[b]thiophene-2-carbaldehyde and the known substituent effects of chlorine on a benzene ring.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C=O | 183-185 | Similar to the parent compound. |

| C2 | 142-144 | Attached to the aldehyde group. |

| C3 | 132-134 | |

| C3a | 138-140 | |

| C4 | 130-133 | Direct attachment of the electron-withdrawing chlorine atom. |

| C5 | 124-126 | Ortho to the chlorine atom. |

| C6 | 127-129 | Meta to the chlorine atom. |

| C7 | 122-124 | Para to the chlorine atom. |

| C7a | 141-143 |

Infrared (IR) Spectroscopy: A Predictive Analysis

The IR spectrum of this compound will be characterized by the following key absorption bands:

-

Aldehyde C-H Stretch: Two weak bands are expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ .[3]

-

Carbonyl (C=O) Stretch: A strong, sharp absorption is predicted in the range of 1670-1690 cm⁻¹ . The conjugation with the benzothiophene system will lower the frequency compared to a simple aliphatic aldehyde.

-

Aromatic C=C Stretch: Medium to weak bands are expected in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A strong band in the fingerprint region, typically around 1000-1100 cm⁻¹ , is indicative of the C-Cl bond on an aromatic ring.

-

C-H Bending (Out-of-Plane): Bands in the 700-900 cm⁻¹ region will be characteristic of the substitution pattern on the benzene ring.

Mass Spectrometry (MS): A Predictive Analysis

Electron Ionization Mass Spectrometry (EI-MS) is expected to yield the following key information:

-

Molecular Ion (M⁺): The molecular weight of this compound is 196.66 g/mol . The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Therefore, two peaks will be observed at m/z 196 (M⁺) and m/z 198 (M+2⁺) with a relative intensity of approximately 3:1.

-

Major Fragmentation Pathways:

-

Loss of a hydrogen radical to give a stable acylium ion at m/z 195/197 .

-

Loss of the formyl group (CHO) to give a fragment at m/z 167/169 .

-

Loss of carbon monoxide (CO) from the molecular ion to give a fragment at m/z 168/170 .

-

Further fragmentation of the benzothiophene ring system is also possible.[4]

-

Summary of Spectroscopic Data

Table 1: Spectroscopic Data for Benzo[b]thiophene-2-carbaldehyde (Reference)

| Technique | Key Features |

| ¹H NMR (CDCl₃) | δ 10.08 (s, 1H), 7.99 (s, 1H), 7.95–7.84 (m, 2H), 7.54–7.38 (m, 2H) |

| ¹³C NMR (CDCl₃) | δ 184.1, 143.9, 143.1, 138.9, 133.7, 128.1, 126.3, 125.4, 123.4 |

| IR (cm⁻¹) | 2826 (w, C-H al), 1672 (s, C=O), 1593, 1518 (C=C ar) |

| MS (m/z) | 162 [M⁺], 161 [M-H]⁺, 134 [M-CO]⁺, 133 [M-CHO]⁺ |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR (CDCl₃) | δ 9.9-10.2 (s, 1H), 7.8-8.1 (s, 1H), 7.8-8.0 (d, 1H), 7.3-7.5 (t, 1H), 7.4-7.6 (d, 1H) |

| ¹³C NMR (CDCl₃) | δ 183-185 (C=O), 130-133 (C-Cl) and other aromatic signals |

| IR (cm⁻¹) | ~2830, ~2730 (w, C-H al), 1670-1690 (s, C=O), ~1050 (s, C-Cl) |

| MS (m/z) | 196/198 [M⁺/M+2⁺] (3:1), 195/197, 167/169, 168/170 |

Experimental Methodologies

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Caption: Workflow for NMR data acquisition and processing.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol for FT-IR Spectroscopy (Thin Film Method)

-

Sample Preparation:

-

If the sample is a solid, dissolve a small amount in a volatile solvent like dichloromethane.

-

Place a drop of the solution onto a KBr or NaCl salt plate.

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[7]

-

-

Instrument Setup:

-

Ensure the sample compartment of the FT-IR spectrometer is clean and dry.

-

Collect a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.[8]

-

-

Data Acquisition:

-

Place the salt plate with the sample film in the sample holder.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Caption: General workflow for FT-IR spectroscopy.

Mass Spectrometry (MS)

Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[9]

-

-

Ionization:

-

Mass Analysis:

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Spectrum Generation:

-

The separated ions are detected, and the signal is amplified.

-

The instrument's software plots the relative abundance of each ion versus its m/z value to generate the mass spectrum.

-

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By leveraging the experimental data of the parent compound, benzo[b]thiophene-2-carbaldehyde, and established principles of spectroscopy, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics. This information serves as a valuable resource for researchers in the synthesis and characterization of this and related compounds, enabling them to anticipate spectral features and aiding in the interpretation of experimental data once it becomes available. The provided experimental protocols offer standardized procedures for obtaining high-quality spectroscopic data.

References

-

Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823. [Link]

-

ResearchGate. (2016). Benzo[b]thiophene-2-carbaldehyde. [Link]

-

Cubero Herrera, L., Ramaley, L., & Grossert, J. S. (2009). Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. Rapid Communications in Mass Spectrometry, 23(5), 571–579. [Link]

-

Srivastava, V. (2024). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]

-

Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. (n.d.). [Link]

-

Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. [Link]

-

Alwsci. (2024). How To Prepare And Run An NMR Sample. [Link]

-

Spectroscopy Online. (2006). Electron Ionization Sources: The Basics. [Link]

-

Mettler Toledo. (n.d.). 4 Guidelines For FTIR PAT. [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2023). How an FTIR Spectrometer Operates. [Link]

-

Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy Handout. [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. eng.uc.edu [eng.uc.edu]

- 8. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. bitesizebio.com [bitesizebio.com]

An In-depth Technical Guide to 4-Chloro-1-benzothiophene-2-carbaldehyde: Synthesis, Characterization, and Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-1-benzothiophene-2-carbaldehyde is a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of various biologically active molecules and functional materials. Its rigid bicyclic framework, substituted with a reactive aldehyde and a chloro group, offers unique electronic and steric properties that are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of this compound, detailing its synthesis, spectroscopic characterization, and a procedural framework for the determination of its single-crystal X-ray structure. While a definitive crystal structure is not publicly available at the time of this writing, this document outlines the established methodologies that would be employed for its elucidation, providing expected outcomes based on analogous structures. Furthermore, this guide explores the compound's known applications, particularly its role as a key intermediate in the synthesis of pharmaceutical agents.

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophene, a bicyclic aromatic heterocycle, is a prominent structural motif in a vast array of pharmacologically active compounds and organic materials. The fusion of a benzene ring with a thiophene ring imparts a unique combination of aromaticity, rigidity, and lipophilicity. The sulfur atom in the thiophene ring is a key feature, capable of engaging in various non-covalent interactions, including hydrogen bonding and halogen bonding, which are crucial for molecular recognition at biological targets.

Derivatives of benzothiophene have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.[1][2] The strategic placement of substituents on the benzothiophene core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound, in particular, is a valuable building block due to the presence of two key functional groups: the aldehyde at the 2-position, which is amenable to a wide range of chemical transformations, and the chloro group at the 4-position, which can influence the molecule's electronic properties and provide a handle for further functionalization. A notable application of a related compound, 4-Chloro-1-Benzothiophene, is its use as an intermediate in the synthesis of the atypical antipsychotic drug Brexpiprazole.[3]

Synthesis of this compound

The synthesis of substituted benzothiophene-2-carbaldehydes can be achieved through various synthetic routes. A common and effective method involves the formylation of a pre-functionalized benzothiophene core. The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

A plausible and efficient route to this compound is the direct formylation of 4-chloro-1-benzothiophene. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).

Caption: Proposed synthesis of this compound.

Experimental Protocol: Vilsmeier-Haack Formylation

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety guidelines and preliminary experiments.

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane).

-

Formation of Vilsmeier Reagent: Cool the flask to 0 °C in an ice bath. Slowly add phosphoryl chloride (POCl₃) (1.2 eq.) dropwise to the stirred DMF solution. The reaction is exothermic and should be controlled carefully. Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Addition of Substrate: Dissolve 4-chloro-1-benzothiophene (1.0 eq.) in the same anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to a temperature between 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring.

-

Hydrolysis and Neutralization: Add a saturated aqueous solution of sodium acetate or sodium bicarbonate to neutralize the mixture until it is slightly alkaline. Stir the mixture for 1-2 hours to ensure complete hydrolysis of the intermediate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzothiophene core and the aldehyde proton. The aldehyde proton should appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The aromatic protons will exhibit a complex splitting pattern in the aromatic region (δ 7.0-8.5 ppm), with coupling constants indicative of their relative positions.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the aldehyde will be a prominent peak in the downfield region (δ 180-190 ppm). The aromatic carbons will appear in the range of δ 120-145 ppm.

For the related compound, 4-Chlorobenzo[b]thiophene-2-carboxylic Acid, the following NMR data has been reported: ¹H NMR (300 MHz, DMSO-d6) δ 7.54 (d, 1H, J = 11.6, 7.7 Hz), 7.56 (dd, 1H, J = 17.8, 7.7 Hz), 8.03 (d, 1H, J = 0.7 Hz), 8.07 (td, 1H, J = 7.6, 0.9 Hz), 13.19 (brs, 1H). ¹³C NMR (75 MHz, DMSO-d6) δ 122.21, 125.01, 126.84, 127.99, 128.96, 136.50, 136.57, 142.55, 163.10.[4]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

A strong C=O stretching vibration for the aldehyde group around 1680-1700 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aldehyde protons around 3000-3100 cm⁻¹ and 2720-2820 cm⁻¹, respectively.

-

C=C stretching vibrations for the aromatic rings in the region of 1450-1600 cm⁻¹.

-

A C-Cl stretching vibration, typically observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Crystal Structure Elucidation: A Procedural Guide

While the specific crystal structure of this compound is not currently in the public domain, this section outlines the comprehensive workflow for its determination via single-crystal X-ray diffraction. This is the gold-standard technique for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid.

Crystallization

The first and often most challenging step is to grow single crystals of sufficient size and quality.

Experimental Protocol: Crystal Growth

-

Solvent Selection: Screen a variety of solvents with differing polarities (e.g., hexane, ethyl acetate, methanol, dichloromethane, acetone) to determine the solubility of the compound. A good solvent system is one in which the compound is sparingly soluble at room temperature and readily soluble at an elevated temperature.

-

Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator or freezer can also be attempted.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed jar containing a solvent in which the compound is insoluble but the solvent of the solution is miscible (the "anti-solvent"). The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

Caption: Workflow for single crystal growth.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., a CCD or CMOS detector) is used.

Data Collection Protocol:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a cryoloop.

-

Data Collection Temperature: The crystal is typically cooled to a low temperature (e.g., 100 K) using a cryostream of nitrogen gas to minimize thermal vibrations and potential radiation damage.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Full Data Collection: A complete dataset is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Software: Standard crystallographic software packages such as SHELX, Olex2, or CRYSTALS are used for structure solution and refinement.

Workflow:

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using a least-squares minimization procedure. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final structure is validated using tools such as PLATON and checkCIF to ensure its chemical and crystallographic reasonability.

Expected Structural Features

Based on the structures of related benzothiophene derivatives, the following features would be anticipated in the crystal structure of this compound:

-

Planarity: The benzothiophene ring system is expected to be essentially planar.

-

Molecular Packing: The molecules are likely to pack in a herringbone or pi-stacked arrangement, driven by intermolecular interactions.

-

Intermolecular Interactions: Weak intermolecular interactions such as C-H···O hydrogen bonds involving the aldehyde oxygen, and potentially C-H···Cl or Cl···S interactions, would be expected to play a significant role in stabilizing the crystal packing.

Table 1: Expected Crystallographic Data Summary

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (molecules/unit cell) | 2, 4, or 8 |

| Bond Lengths (Å) | C-S: ~1.7-1.8, C=O: ~1.2, C-Cl: ~1.7 |

| Bond Angles (°) | Consistent with sp² hybridization |

| Torsion Angles (°) | Indicating planarity of the benzothiophene core |

Applications in Drug Discovery and Materials Science

The this compound scaffold is a valuable starting material for the synthesis of more complex molecules with potential applications in various fields.

-

Medicinal Chemistry: The aldehyde functionality can be readily converted into other functional groups, such as amines, alcohols, and carboxylic acids, or used in condensation reactions to build larger molecular frameworks. This makes it a key intermediate for the synthesis of compounds with potential therapeutic activities. The benzothiophene core is a known pharmacophore in many drug classes.[1]

-

Materials Science: Benzothiophene-containing molecules have been investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their favorable electronic properties and thermal stability. The presence of the chloro and aldehyde groups allows for further modification to tune the electronic and photophysical properties of these materials.

Conclusion

This compound is a compound of significant interest due to its versatile chemical reactivity and its role as a precursor to functional molecules. While its definitive crystal structure remains to be reported, this guide has provided a comprehensive overview of its synthesis, spectroscopic characterization, and the established methodologies for its structural elucidation. The procedural guide for single-crystal X-ray diffraction analysis offers a roadmap for researchers seeking to determine its three-dimensional structure, which would provide invaluable insights into its solid-state properties and intermolecular interactions. A deeper understanding of the structure and properties of this and related benzothiophene derivatives will undoubtedly continue to fuel innovation in the fields of drug discovery and materials science.

References

- Mishra, P., & Soni, P. (2018). A Review on Benzothiophene: A Promising Heterocycle. Journal of Drug Delivery and Therapeutics, 8(5-s), 1-10.

- Gabriele, B., Mancuso, R., & Salerno, G. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(3), M823.

- Shafiee, A., & Kiaeay, G. (1979). Synthesis of some benzo[b]thiophene derivatives with potential pharmacological activity. Journal of Heterocyclic Chemistry, 16(4), 705-707.

- Kaur, H., & Singh, J. (2018). Benzothiophene: An overview of its chemistry and pharmacological importance. European Journal of Medicinal Chemistry, 158, 835-865.

-

Drug Patents International. (2016). 4-Chlorobenzo[b]thiophene-2-carboxylic Acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 4-Chloro-1-Benzothiophene in Modern Pharmaceutical Synthesis. Retrieved from [Link]

Sources

- 1. 苯并[b]噻吩-2-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. sci-hub.box [sci-hub.box]

- 3. Single-crystal x-ray diffraction structures of covalent organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of 4-Chloro-1-benzothiophene-2-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzothiophene core stands as a "privileged scaffold"—a molecular framework that consistently appears in compounds with diverse and potent biological activities.[1][2] Its inherent structural features, including aromaticity, lipophilicity, and the presence of a sulfur heteroatom, provide a unique foundation for the design of novel therapeutic agents. This guide focuses on a specific, yet under-explored derivative: 4-Chloro-1-benzothiophene-2-carbaldehyde . While direct experimental data on this particular molecule is nascent, a comprehensive analysis of its structural analogs allows us to project its potential biological activities and provide a roadmap for its investigation. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering insights into its synthesis, potential mechanisms of action, and detailed protocols for its biological evaluation.

The Benzothiophene Core: A Foundation for Diverse Bioactivity

The benzothiophene moiety, a bicyclic system where a benzene ring is fused to a thiophene ring, is a cornerstone in the development of pharmaceuticals.[3] Marketed drugs such as the osteoporosis treatment Raloxifene and the asthma medication Zileuton feature this core structure. The versatility of the benzothiophene scaffold allows for a wide range of chemical modifications, leading to compounds with anticancer, antimicrobial, and anti-inflammatory properties.[2] The introduction of a chloro substituent at the 4-position and a carbaldehyde group at the 2-position of the benzothiophene ring system, as in our molecule of interest, is anticipated to modulate its electronic and steric properties, thereby influencing its interaction with biological targets.

Synthesis of this compound and Its Derivatives

The synthesis of the benzothiophene core and its subsequent functionalization are well-established in the chemical literature. While a specific, detailed synthesis for this compound is not extensively documented in readily available sources, a general and plausible synthetic route can be extrapolated from known methods for analogous compounds.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound and its derivatives.

Detailed Experimental Protocol: A Representative Synthesis of a Benzothiophene-2-carbaldehyde

The following protocol is a representative example of how a benzothiophene-2-carbaldehyde can be synthesized. Specific reagents and conditions would need to be optimized for the 4-chloro substituted analog.

Objective: To synthesize a benzothiophene-2-carbaldehyde derivative.

Materials:

-

Substituted thiophenol

-

α-chloro-β-ketoester

-

Polyphosphoric acid (PPA)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution

-

Magnesium sulfate

-

Silica gel for column chromatography

-

Appropriate solvents for extraction and chromatography

Procedure:

-

Cyclization to form the benzothiophene core: a. To a solution of the substituted thiophenol in a suitable solvent, add the α-chloro-β-ketoester. b. Heat the mixture under reflux with a dehydrating agent like polyphosphoric acid to facilitate cyclization. c. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture and pour it into ice water. e. Extract the product with an organic solvent like dichloromethane. f. Wash the organic layer with sodium bicarbonate solution and brine, then dry over magnesium sulfate. g. Purify the crude product by column chromatography to obtain the benzothiophene ester.

-

Hydrolysis of the ester: a. Dissolve the purified benzothiophene ester in a mixture of ethanol and aqueous sodium hydroxide. b. Heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC). c. Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid. d. Filter, wash with water, and dry the benzothiophene-2-carboxylic acid.

-

Reduction to the alcohol: a. Suspend the carboxylic acid in a suitable anhydrous solvent like tetrahydrofuran (THF). b. Add a reducing agent such as lithium aluminum hydride (LAH) portion-wise at 0°C. c. Allow the reaction to warm to room temperature and stir until the reduction is complete. d. Quench the reaction carefully by the sequential addition of water and aqueous sodium hydroxide. e. Filter the resulting solid and extract the filtrate with an organic solvent. f. Dry the organic layer and evaporate the solvent to yield the benzothiophene-2-methanol.

-

Oxidation to the aldehyde: a. Dissolve the alcohol in a suitable solvent like dichloromethane. b. Add an oxidizing agent such as pyridinium chlorochromate (PCC) or use a Swern oxidation protocol. c. Stir the reaction at room temperature until the oxidation is complete (monitored by TLC). d. Filter the reaction mixture through a pad of silica gel to remove the oxidant byproducts. e. Evaporate the solvent and purify the resulting aldehyde by column chromatography.

Projected Biological Activities and Mechanisms of Action

Based on the extensive research on analogous compounds, this compound is predicted to exhibit significant anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Potential: Targeting Cellular Proliferation

Benzothiophene derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.[4] The presence of the chloro group and the reactive aldehyde functionality in this compound suggests it could serve as a valuable scaffold for the development of potent cytotoxic agents. For instance, chalcones derived from chloro-substituted thiophenes have demonstrated significant toxicity against various cancer cell lines.[5]

Hypothesized Mechanism of Action: Disruption of Microtubule Dynamics

Many benzothiophene analogs exert their anticancer effects by binding to tubulin, the protein subunit of microtubules. This interaction disrupts the dynamic instability of microtubules, which is crucial for the formation of the mitotic spindle during cell division. The consequence is cell cycle arrest, typically at the G2/M phase, leading to apoptosis.

Caption: Hypothesized mechanism of anticancer activity via tubulin polymerization inhibition.

Table 1: Cytotoxic Activity of Representative Benzothiophene Analogs

| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Analog A | 2-(3,4,5-trimethoxyphenyl)-3-(benzo[b]thiophen-2-yl)acrylonitrile | Leukemia (CCRF-CEM) | 0.02 | [4] |

| Analog B | Chalcone derivative of 2-acetyl-5-chlorothiophene | Colorectal (WiDr) | 0.45 µg/mL | [5] |

| Analog C | 4-Anilinoquinolinylchalcone derivative | Breast (MDA-MB-231) | 0.9 | [6][7] |

| Analog D | 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | CNS (SNB-19) | <10 | [8] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and its derivatives against human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: a. Harvest exponentially growing cells and perform a cell count. b. Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. b. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. c. Include wells with medium alone (blank), cells with medium containing DMSO (vehicle control), and cells with a known cytotoxic drug (positive control). d. Incubate the plates for 48-72 hours.

-

MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. b. Carefully remove the medium containing MTT. c. Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. d. Gently shake the plates for 15 minutes to ensure complete dissolution.

-

Data Analysis: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration compared to the vehicle control. c. Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Antimicrobial Efficacy: A Broad-Spectrum Potential

The benzothiophene scaffold is present in numerous compounds with significant antibacterial and antifungal activities.[9][10] Derivatives of 3-chlorobenzothiophene have been shown to be effective against a range of microorganisms.[9] The aldehyde group at the C2 position of this compound provides a reactive site for the synthesis of derivatives like Schiff bases and chalcones, which are known to possess antimicrobial properties.

Table 2: Antimicrobial Activity of Representative Benzothiophene Analogs

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Isoxazoline of 3-chlorobenzothiophene | S. aureus | 12.5 | [9] |

| Pyrimidine of 3-chlorobenzothiophene | E. coli | 25 | [9] |

| Acylhydrazone of 6-chlorobenzothiophene | S. aureus (MRSA) | 4 | [1] |

| Tetrahydrobenzothiophene derivative | P. aeruginosa | 0.61 µM | [11] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound (dissolved in DMSO)

-

Standard antibiotic/antifungal drug (positive control)

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: a. Culture the microorganism overnight in the appropriate broth. b. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Compound Dilution: a. Prepare serial two-fold dilutions of the test compound in the broth medium directly in a 96-well plate. b. Include a positive control (broth with a standard drug), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).

-

Inoculation and Incubation: a. Add the standardized inoculum to each well (except the sterility control). b. Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: a. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. b. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that shows a significant reduction in OD compared to the negative control.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Benzothiophene derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[12][13] The structural features of this compound suggest its potential to interact with the active sites of these enzymes. Furthermore, this class of compounds may also modulate other inflammatory signaling pathways, such as the NF-κB pathway.[14]

Hypothesized Mechanism of Action: Inhibition of COX Enzymes and NF-κB Signaling

Caption: Hypothesized anti-inflammatory mechanisms involving inhibition of the NF-κB pathway and COX-2 enzyme.

Table 3: COX-2 Inhibitory Activity of Representative Thiophene Analogs

| Compound ID | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Thiophene Derivative 1 | 5.45 | 8.37 | [13] |

| 1,4-Benzoxazine Derivative | 0.57 | 186.8 | [15] |

| Thiazole Carboxamide Derivative | % Inhibition @ 5µM = 81.5 | 3.67 | [2] |

| Indolin-2-one Derivative | 2.35 | - | [16] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound and its derivatives on the activity of the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

COX-2 inhibitor screening assay kit (e.g., Cayman Chemical)

-

Test compound (dissolved in DMSO)

-

Celecoxib (positive control)

-

96-well plate (black, clear bottom)

-

Fluorometric plate reader

Procedure:

-

Reagent Preparation: a. Prepare all reagents according to the assay kit manufacturer's instructions. This typically includes the enzyme, substrate, and detection reagents.

-

Assay Protocol: a. To the wells of the 96-well plate, add the assay buffer. b. Add the test compound at various concentrations. Include a positive control (celecoxib) and a vehicle control (DMSO). c. Add the COX-2 enzyme to all wells except the blank. d. Initiate the reaction by adding arachidonic acid. e. Incubate the plate at 37°C for a specified time (e.g., 15 minutes). f. Stop the reaction and measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: a. Subtract the background fluorescence (blank wells) from all readings. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a suitable dose-response model.

Concluding Remarks and Future Directions

While direct biological data for this compound remains to be fully elucidated, the analysis of its structural congeners strongly suggests a high potential for significant anticancer, antimicrobial, and anti-inflammatory activities. The presence of the chloro and carbaldehyde functionalities offers avenues for further chemical modification to optimize potency and selectivity. The protocols and mechanistic insights provided in this guide are intended to serve as a robust starting point for the comprehensive evaluation of this promising molecule. Future research should focus on the synthesis and in-depth biological characterization of this compound and a library of its derivatives to validate these predictions and to explore its therapeutic potential.

References

Sources

- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 5. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. tsijournals.com [tsijournals.com]

- 10. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Reactions of 4-Chloro-1-benzothiophene-2-carbaldehyde with Nucleophiles: A Synthetic and Mechanistic Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-Chloro-1-benzothiophene scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. The 2-carbaldehyde derivative serves as a versatile synthetic intermediate, offering a key electrophilic site for carbon-carbon and carbon-heteroatom bond formation. This technical guide provides an in-depth exploration of the reactions of 4-Chloro-1-benzothiophene-2-carbaldehyde with a range of common nucleophiles. We will dissect the mechanistic underpinnings of these transformations, provide field-tested experimental protocols, and discuss the causality behind key procedural choices. This document is intended to empower researchers in medicinal chemistry and drug development to effectively leverage this building block in the synthesis of novel molecular entities.

Introduction: The this compound Core

The benzothiophene ring system is a cornerstone in medicinal chemistry, appearing in drugs with a wide spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2] The introduction of a chlorine atom at the 4-position and a formyl group at the 2-position creates a molecule with distinct electronic properties and a focal point for synthetic elaboration.

The aldehyde group's carbonyl carbon is highly electrophilic, a property enhanced by the electron-withdrawing nature of the fused aromatic system.[3][4] This makes it a prime target for nucleophilic attack, a fundamental reaction class for building molecular complexity.[3][4] This guide will focus on four key classes of nucleophilic reactions critical for synthetic diversification:

-

Organometallic Additions (Grignard & Organolithium): For the formation of secondary alcohols.

-

Wittig Reaction: For the conversion of the aldehyde to an alkene.

-

Knoevenagel Condensation: For the synthesis of α,β-unsaturated systems.

-

Reductive Amination: For the introduction of nitrogen-containing functionalities.

The following sections will provide both the theoretical basis and practical execution for each of these transformations.

Organometallic Additions: Formation of Secondary Alcohols

The addition of organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, is a robust and widely used method for creating new carbon-carbon bonds.[5][6] These reagents act as potent carbon-based nucleophiles, attacking the electrophilic carbonyl carbon to form a tetrahedral alkoxide intermediate.[4][7] A subsequent aqueous acidic workup protonates the intermediate to yield the final secondary alcohol product.[8]

Mechanistic Pathway

The reaction proceeds via a two-step mechanism: 1) Nucleophilic addition of the organometallic reagent to the carbonyl group, and 2) Protonation of the resulting alkoxide.[9]

Sources

- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pharmacy180.com [pharmacy180.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

electrophilic substitution on 4-Chloro-1-benzothiophene-2-carbaldehyde

An In-depth Technical Guide to the Electrophilic Substitution on 4-Chloro-1-benzothiophene-2-carbaldehyde

This guide provides a comprehensive analysis of the electrophilic substitution reactions on the this compound core. It is intended for researchers, scientists, and professionals in drug development who are working with substituted benzothiophene scaffolds. This document moves beyond a simple recitation of facts to explain the underlying chemical principles that govern the reactivity of this specific heterocyclic system. The protocols described herein are designed to be self-validating, providing a logical framework for experimental design and optimization.

The benzo[b]thiophene ring system is a prominent scaffold in medicinal chemistry and materials science, valued for its structural rigidity and electronic properties.[1] The introduction of substituents, such as a chlorine atom and a carbaldehyde group, significantly modulates the electron density and, consequently, the chemical reactivity of the bicyclic system. This compound is a highly functionalized derivative with potential as a key intermediate in the synthesis of more complex molecules. Understanding its behavior in electrophilic substitution reactions is crucial for unlocking its synthetic utility.

Benzo[b]thiophene, akin to thiophene, is a π-electron-rich heterocycle.[2] However, the reactivity of the this compound molecule is substantially influenced by the electronic effects of its substituents. A thorough understanding of these effects is paramount for predicting the regioselectivity of electrophilic attacks.

Predictive Analysis of Regioselectivity

The outcome of an electrophilic aromatic substitution reaction on a substituted aromatic ring is dictated by the interplay of the electronic properties of the substituents. In the case of this compound, we have two key groups influencing the regioselectivity:

-

The 2-Carbaldehyde Group (-CHO): This is a powerful electron-withdrawing group, operating through both a negative inductive effect (-I) and a negative resonance effect (-M). It strongly deactivates the benzothiophene ring towards electrophilic attack. As a meta-directing group, it directs incoming electrophiles to positions C3 and C7.

-

The 4-Chloro Group (-Cl): The chlorine atom exhibits a dual electronic nature. It is electron-withdrawing via its inductive effect (-I) but can donate a lone pair of electrons through a positive resonance effect (+M). Overall, halogens are deactivating but ortho, para-directing. The 4-chloro substituent will therefore direct incoming electrophiles to positions C5 (ortho) and C7 (ortho).

Overall Reactivity and Predicted Sites of Substitution:

The combined effect of a strongly deactivating carbaldehyde group and a deactivating chloro group renders the this compound scaffold significantly less reactive than the parent benzo[b]thiophene. Electrophilic substitution will likely require forcing conditions.

The thiophene ring (positions 2 and 3) is generally more susceptible to electrophilic attack than the benzene ring in the parent benzo[b]thiophene system, with a preference for the 3-position.[2] However, the potent deactivating effect of the 2-carbaldehyde group is expected to diminish the reactivity of the thiophene ring to a greater extent than the benzene ring. Therefore, electrophilic substitution is predicted to occur preferentially on the benzene moiety (positions 5, 6, and 7).

Considering the directing effects of both substituents:

-

The 2-carbaldehyde group deactivates the entire ring but directs meta to C3 and C7.

-

The 4-chloro group deactivates the ring but directs ortho to C5 and C7.

The C7 position is activated by the directing effect of both the 2-carbaldehyde (meta) and the 4-chloro (ortho) groups. Therefore, the C7 position is the most probable site for electrophilic substitution . The C5 position is the next most likely, being ortho to the directing chloro group.

Caption: Predicted regioselectivity for electrophilic substitution.

Key Electrophilic Substitution Reactions: Methodologies and Mechanistic Insights

Given the deactivated nature of the substrate, robust reaction conditions are generally required. The following sections provide detailed protocols and mechanistic diagrams for key electrophilic substitution reactions. These should be considered as starting points for experimental optimization.

Nitration

Nitration introduces a nitro group (-NO2) onto the aromatic ring, a versatile functional group for further transformations. Due to the deactivation of the ring, a potent nitrating agent is necessary.

Experimental Protocol:

-

To a stirred solution of this compound (1.0 eq.) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq.) dropwise.

-

Maintain the temperature at 0-5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Dry the crude product and purify by column chromatography or recrystallization.

Caption: Generalized mechanism for the nitration reaction.

Halogenation

Direct halogenation (e.g., bromination or chlorination) can be achieved using the elemental halogen in the presence of a Lewis acid catalyst.

Experimental Protocol (Bromination):

-

Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetic acid).

-

Add a catalytic amount of iron(III) bromide (FeBr3) (0.1 eq.).

-

To this mixture, add a solution of bromine (1.1 eq.) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.

-

Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by chromatography.

Caption: Experimental workflow for the halogenation of the substrate.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl halide or anhydride with a strong Lewis acid catalyst.[3] This reaction is often challenging on highly deactivated rings.

Experimental Protocol:

-

To a suspension of anhydrous aluminum chloride (AlCl3) (2.5 eq.) in dry dichloromethane at 0 °C, add acetyl chloride (1.2 eq.) dropwise.

-

Stir the mixture for 15 minutes to form the acylium ion complex.

-

Add a solution of this compound (1.0 eq.) in dry dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Carefully pour the reaction mixture onto a mixture of ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous sodium sulfate, concentrate, and purify the product by chromatography.

Table 1: Predicted Outcomes and Suggested Conditions for Electrophilic Substitution

| Reaction | Electrophile | Catalyst/Conditions | Predicted Major Product |

| Nitration | NO₂+ | Fuming HNO₃ / H₂SO₄, 0-5 °C | 7-Nitro-4-chloro-1-benzothiophene-2-carbaldehyde |

| Bromination | Br⁺ | Br₂ / FeBr₃, CH₂Cl₂, RT | 7-Bromo-4-chloro-1-benzothiophene-2-carbaldehyde |

| Acylation | CH₃CO⁺ | CH₃COCl / AlCl₃, CH₂Cl₂, 0 °C to RT | 7-Acetyl-4-chloro-1-benzothiophene-2-carbaldehyde |

Conclusion and Future Outlook

The electrophilic substitution on this compound presents a significant synthetic challenge due to the cumulative deactivating effects of the chloro and carbaldehyde substituents. Based on a theoretical analysis of the electronic properties of these groups, electrophilic attack is predicted to occur preferentially at the C7 position of the benzo[b]thiophene ring.

The experimental protocols provided in this guide are based on established methodologies for deactivated aromatic systems and serve as a robust starting point for laboratory investigation. Researchers should anticipate the need for strong electrophiles and potentially harsh reaction conditions to achieve reasonable yields. Careful monitoring and optimization of reaction parameters will be essential for successful derivatization of this scaffold.

Future work should focus on the experimental validation of these predictions. A systematic study of various electrophilic substitution reactions would provide valuable data on the regioselectivity and reactivity of this interesting heterocyclic system, paving the way for its use in the development of novel pharmaceuticals and functional materials.

References

-

[Modulation of Properties in[4]Benzothieno[3,2-b][4]benzothiophene Derivatives through Sulfur Oxidation. MDPI.]([Link])

Sources

- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic deployment of 4-Chloro-1-benzothiophene-2-carbaldehyde in the Synthesis of Bioactive Scaffolds: Application Notes and Protocols

Introduction: The Benzothiophene Scaffold as a Privileged Motif in Medicinal Chemistry

The benzothiophene core, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of numerous pharmacologically active molecules.[1][2] Its structural rigidity, lipophilicity, and capacity for diverse functionalization make it a "privileged scaffold" in drug discovery. This scaffold is present in FDA-approved drugs such as the osteoporosis treatment Raloxifene, the antifungal Sertaconazole, and the asthma medication Zileuton.[3] The broad therapeutic relevance of benzothiophene derivatives, spanning from anticancer and antimicrobial to anti-inflammatory and neuroprotective agents, underscores the significance of developing versatile synthetic routes to novel analogues.[4][5][6]